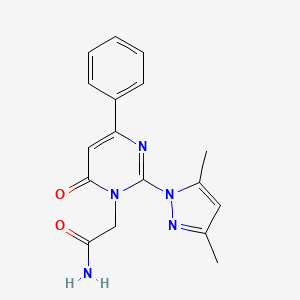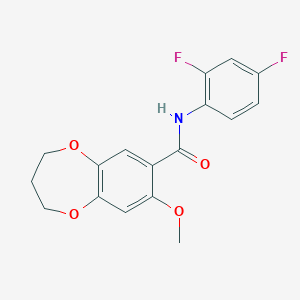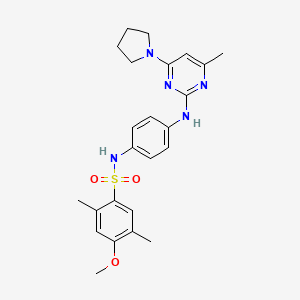![molecular formula C16H23N5 B11241870 1-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}piperidine](/img/structure/B11241870.png)
1-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}PIPERIDINE is a synthetic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a piperidine ring, and a 3-methylphenyl group
Métodos De Preparación
The synthesis of 1-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}PIPERIDINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and ammonia or a primary amine.
Final Coupling: The final step involves coupling the tetrazole derivative with the piperidine derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole or piperidine ring can be functionalized with different substituents using appropriate reagents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}PIPERIDINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}PIPERIDINE can be compared with other similar compounds, such as:
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-phenyl-1H-tetrazole, which may have different biological activities and chemical properties.
Piperidine Derivatives: Compounds with similar piperidine rings, such as 1-benzylpiperidine, which may have different pharmacological profiles.
3-Methylphenyl Derivatives: Compounds with similar 3-methylphenyl groups, such as 3-methylbenzylamine, which may have different reactivity and applications.
The uniqueness of 1-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}PIPERIDINE lies in its combination of these structural features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C16H23N5 |
|---|---|
Peso molecular |
285.39 g/mol |
Nombre IUPAC |
1-[2-[1-(3-methylphenyl)tetrazol-5-yl]propan-2-yl]piperidine |
InChI |
InChI=1S/C16H23N5/c1-13-8-7-9-14(12-13)21-15(17-18-19-21)16(2,3)20-10-5-4-6-11-20/h7-9,12H,4-6,10-11H2,1-3H3 |
Clave InChI |
DRTQZYOYSULZSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=NN=N2)C(C)(C)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide](/img/structure/B11241798.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11241800.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11241801.png)
![N-(2-ethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11241807.png)
![3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11241811.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11241816.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11241823.png)

![Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11241841.png)

![N-benzyl-1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine](/img/structure/B11241847.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11241865.png)
